1,3-Dichloro-2-iodo-5-nitrobenzene
Overview
Description
1,3-Dichloro-2-iodo-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2Cl2INO2 and its molecular weight is 317.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic Properties
1,3-Dichloro-2-iodo-5-nitrobenzene demonstrates distinct crystallographic properties. A study by Bosch, Bowling, and Speetzen (2022) found that its structure features self-complementary nitro-O...Cl interactions and a bifurcated C-H...O(nitro) close contact. These characteristics are significant for understanding the cohesive attraction between molecules in the structure (Bosch, Bowling, & Speetzen, 2022).
Antifungal Activity
This compound has been evaluated for its antifungal properties. Gershon et al. (1971) found that it possesses sufficient antifungal activity against several fungi, including Aspergillus niger and Trichophyton mentagrophytes, suggesting its potential in developing antifungal agents (Gershon, McNeil, Parmegiani, & Godfrey, 1971).
Electron Attachment Studies
Research on the behavior of nitrobenzene derivatives, including this compound, in electron attachment and dissociation processes is crucial for understanding their chemical properties. Asfandiarov et al. (2007) investigated this aspect using spectroscopy, highlighting the role of these compounds in electron attachment phenomena (Asfandiarov et al., 2007).
Solubility and Chemical Interactions
Brumfield et al. (2015) conducted a study on the solubilities of dichloronitrobenzenes, including this compound, in various organic solvents. Their research provides insights into the solute descriptors for these compounds, essential for understanding their behavior in different solvents (Brumfield et al., 2015).
Synthesis and Reaction Studies
Studies on the synthesis and reactions involving this compound are crucial for its application in chemical manufacturing. Melhuish et al. (1988) explored the nitration of similar compounds, providing valuable information on the chemical reactions and mechanisms that these compounds undergo (Melhuish, Moodie, Payne, & Schofield, 1988)
Mechanism of Action
Target of Action
As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and enzymes, altering their function and potentially leading to various biological effects .
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to changes in the target molecule’s structure and function.
Biochemical Pathways
Nitrobenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties, such as its molecular weight (3179 g/mol) and melting point (153-154°C), suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Nitrobenzene derivatives can have various biological effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-2-iodo-5-nitrobenzene. For instance, temperature, pH, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Biochemical Analysis
Biochemical Properties
1,3-Dichloro-2-iodo-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, the compound can alter cell function and behavior. Furthermore, this compound can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 by binding to its active site, preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of this compound can impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
1,3-dichloro-2-iodo-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBEIIBODDDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886509 | |
Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-19-2 | |
Record name | 1,3-Dichloro-2-iodo-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62778-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-4-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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